molecular formula C10H24N2 B1581574 N,N'-Di-tert-butylethylenediamine CAS No. 4062-60-6

N,N'-Di-tert-butylethylenediamine

Cat. No. B1581574
CAS RN: 4062-60-6
M. Wt: 172.31 g/mol
InChI Key: KGHYGBGIWLNFAV-UHFFFAOYSA-N
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Description

N,N’-Di-tert-butylethylenediamine is used as a primary and secondary intermediate . It is also used as a pharmaceutical intermediate . It is a chelating amine ligand .


Synthesis Analysis

The lithiation of N,N’-di-tert-butylethylenediamine by MeLi in benzene has been shown by 1H NMR spectroscopy to proceed via the partially lithiated species . The 2,5-bis(diazaborolidinyl)-thiophene resulted from the cyclocondensation of 7 with 2 eq. of N,N′-di-tert-butylethylenediamine in the presence of NEt3 .


Molecular Structure Analysis

The linear formula of N,N’-Di-tert-butylethylenediamine is (CH3)3CNHCH2CH2NHC(CH3)3 . Its molecular weight is 172.31 .


Chemical Reactions Analysis

The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N,N′-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed .


Physical And Chemical Properties Analysis

N,N’-Di-tert-butylethylenediamine is a liquid with a refractive index of 1.43 . It has a boiling point of 196-198 °C and a density of 0.799 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Intermediate

“N,N’-Di-tert-butylethylenediamine” is used as a primary and secondary intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds.

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical drugs, contributing to advancements in healthcare and medicine.

Lithiation Studies

The lithiation of “N,N’-Di-tert-butylethylenediamine” by MeLi in benzene has been studied using (1)H NMR spectroscopy . This research provides valuable insights into the reactivity and structural properties of this compound.

Preparation of Hindered Urea Bond (HUB) Based Polyurethane Curing Agent

“N,N’-Di-tert-butylethylenediamine” has been used in the preparation of a flexible polyurethane curing agent based on Hindered Urea Bond (HUB) . This curing agent was further used to cure epoxy resin, leading to the development of a new type of epoxy thermosetting material.

Development of Self-Healable and Recyclable Epoxy Thermosets

The compound has been used in the development of high-performance, self-healable, and recyclable epoxy thermosets . The introduction of dynamic covalent bonds into the epoxy resin endows it with brilliant self-healing, reprocessable, recyclable, and shape memory properties.

Improvement of Mechanical Properties of Epoxy Resin

The existence of a flexible polyurethane chain in the crosslinking network effectively solves the brittleness problem of epoxy resin, improves the mechanical properties of epoxy resin, and further broadens the application field of epoxy resin .

Mechanism of Action

The lithiation of N,N’-di-tert-butylethylenediamine by MeLi in benzene has been shown by 1H NMR spectroscopy to proceed via the partially lithiated species .

Safety and Hazards

N,N’-Di-tert-butylethylenediamine is a poison by ingestion . It causes severe skin burns and eye damage . It is a combustible liquid . Safety measures include wearing personal protective equipment/face protection, not getting it in eyes, on skin, or on clothing, and using it only under a chemical fume hood .

Future Directions

In recent years, polyureas with dynamic hindered urea bonds (HUBs), a class of promising biomedical polymers, have attracted wide attention as a result of their controlled hydrolytic properties .

properties

IUPAC Name

N,N'-ditert-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYGBGIWLNFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044667
Record name N,N'-Di-tert-butylethane-1,2-diamine
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-tert-butylethylenediamine

CAS RN

4062-60-6
Record name N,N′-Di-tert-butylethylenediamine
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Record name N,N'-Di-tert-butylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)-
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Record name N,N'-Di-tert-butylethane-1,2-diamine
Source EPA DSSTox
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Record name N,N'-bis(tert-butyl)ethylenediamine
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Record name N,N'-DI-TERT-BUTYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N,N'-Di-tert-butylethylenediamine (DBED) in copper-catalyzed reactions?

A1: DBED acts as a supporting ligand for copper ions in various catalytic reactions. It plays a crucial role in oxygen activation by copper complexes, mimicking the activity of the enzyme tyrosinase. [, ] DBED facilitates the formation of key reactive intermediates like the μ-η2:η2-peroxodicopper(II) (SP) core, which is essential for the oxidation of substrates like phenols. [, , ]

Q2: How does DBED influence the selectivity of copper-catalyzed phenol oxygenation?

A2: The success of DBED in promoting ortho-oxygenation of phenols to quinones lies in its ability to stabilize the SP core at low temperatures. [] This has been demonstrated through mechanistic studies using UV-Vis spectroscopy, which showed a correlation between the stabilization of the SP core by DBED and the high yields of quinones at room temperature. []

Q3: Can you explain the mechanism of ortho-defluorination-hydroxylation of 2-halophenolates by a DBED-copper complex?

A3: The active species in this reaction is the bis(μ-oxo) (O) isomer of the [Cu2(O)2(DBED)2]2+ complex. [] Theoretical and experimental studies suggest that the O isomer preferentially attacks the arene ring, leading to C-F bond activation. This chemoselectivity over C-Cl and C-H bonds is attributed to the electronic properties and reactivity of the bis(μ-oxo)dicopper(III) core stabilized by DBED. []

Q4: Can DBED be modified during a copper-catalyzed reaction?

A4: Yes, interestingly, DBED can undergo in situ oxidative self-processing in the presence of copper and oxygen. [] This transformation converts DBED into a nitroxyl radical, which then acts as a cocatalyst, enhancing the aerobic oxidation of alcohols. This behavior, observed through kinetic and EPR spectroscopic studies, highlights a unique aspect of DBED in copper-catalyzed reactions. []

Q5: How does the structure of DBED contribute to its function as a ligand?

A5: The tert-butyl groups on the nitrogen atoms of DBED provide steric hindrance, influencing the stability and reactivity of the resulting metal complexes. [, ] This steric bulk can affect the accessibility of the copper center to substrates and impact the reaction pathway. For instance, the presence of tert-butyl groups on both DBED and the phenol substrate is crucial for accurately describing the reaction mechanism in theoretical studies. []

Q6: What are some examples of aluminum complexes formed with DBED and what is their significance?

A6: DBED reacts with various aluminum hydride sources to form a range of complexes, including lithium-chelated adducts, [] secondary amine-stabilized amidoaluminum hydrides, [] and dimeric diamidoalane complexes. [] The formation and stability of these complexes are influenced by the steric demands of the tert-butyl groups on DBED. These complexes are relevant to understanding the fundamental coordination chemistry of aluminum and its reactivity with nitrogen-containing ligands.

Q7: What spectroscopic techniques are used to study DBED-containing complexes?

A7: Various techniques are employed, including:

  • NMR spectroscopy: This technique provides structural information about the complexes formed with DBED, including the arrangement of ligands around the metal center. [, ]
  • UV-Vis spectroscopy: This method is particularly useful for studying reaction intermediates and kinetics, especially in copper-catalyzed reactions where the intermediates exhibit distinct colours. [, , ]
  • EPR spectroscopy: This technique helps identify and characterize radical species, such as the nitroxyl radical formed during the self-processing of DBED in aerobic oxidation reactions. []

Q8: Are there any computational studies on DBED-containing complexes?

A8: Yes, computational methods, particularly density functional theory (DFT) calculations, have been utilized to study the reaction mechanisms of DBED-copper complexes. [, ] These studies provide valuable insights into the energetics of different reaction pathways, the nature of transition states, and the factors influencing reactivity and selectivity.

Q9: Are there any alternatives to DBED in copper-catalyzed reactions?

A9: While DBED is a highly effective ligand in many copper-catalyzed reactions, researchers are constantly exploring alternative ligands to enhance catalytic activity, selectivity, or substrate scope. [] This exploration involves screening ligands with different nitrogen donors, denticities, and steric properties to fine-tune the reactivity of copper complexes for specific applications.

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